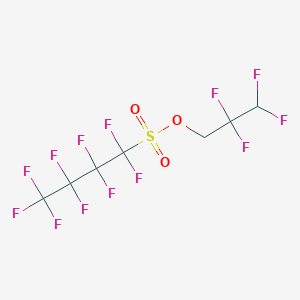
2,2,3,3-Tetrafluoropropyl nonafluorobutanesulfonate
Cat. No. B8564402
M. Wt: 414.14 g/mol
InChI Key: ATMKLIOVAVUSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07988877B2
Procedure details


2,2,3,3-tetrafluoropropan-1-ol (202 g, 1.52 mol, obtained from Sinochem Corp.), 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride (465 g, 1.52 mol, obtained from 3M Company) and water (500 g) were combined in a 3-liter, 3-necked round bottom flask. The flask was equipped with a magnetic stirrer, cold water condenser, thermocouple and an addition funnel. Aqueous potassium hydroxide (45 percent by weight, 211.5 g, 1.7 mol, obtained from Aldrich Chemical Co., Milwaukee, Wis.) was added dropwise via the addition funnel at such a rate that the temperature did not exceed 35° C. Once the addition of the potassium hydroxide was complete, the mixture was stirred for 16 hours at room temperature. Precipitated salts were then filtered from the mixture and the lower liquid fluorochemical product phase was separated from the upper aqueous phase. Unreacted 2,2,3,3-tetrafluoropropan-1-ol and 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride were removed from the liquid fluorochemical product phase by atmospheric distillation.

Quantity
465 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:8])([CH:5]([F:7])[F:6])[CH2:3][OH:4].[F:9][C:10]([F:25])([S:21](F)(=[O:23])=[O:22])[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14].[OH-].[K+]>O>[F:25][C:10]([F:9])([S:21]([O:4][CH2:3][C:2]([F:8])([F:1])[CH:5]([F:7])[F:6])(=[O:23])=[O:22])[C:11]([F:19])([F:20])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
202 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(C(F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
465 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
211.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 16 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was equipped with a magnetic stirrer, cold water condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 35° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Precipitated salts were then filtered from the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the lower liquid fluorochemical product phase was separated from the upper aqueous phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed from the liquid fluorochemical product phase by atmospheric distillation
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OCC(C(F)F)(F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
